An In-depth Technical Guide to 4-Chlorobenzotrichloride (CAS Number: 5216-25-1)
An In-depth Technical Guide to 4-Chlorobenzotrichloride (CAS Number: 5216-25-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chlorobenzotrichloride (CAS No. 5216-25-1), a pivotal chemical intermediate in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and dyes. This document collates essential physicochemical properties, safety data, and detailed outlines of key experimental procedures. The information is presented to be a valuable resource for professionals in research and development.
Physicochemical Properties
4-Chlorobenzotrichloride, also known as 1-chloro-4-(trichloromethyl)benzene, is a colorless to yellow liquid.[1] Its core chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position.
Table 1: Physicochemical Properties of 4-Chlorobenzotrichloride
| Property | Value | Reference(s) |
| CAS Number | 5216-25-1 | [2] |
| Molecular Formula | C₇H₄Cl₄ | [2] |
| Molecular Weight | 229.92 g/mol | [2] |
| Appearance | Clear, colorless to yellow or green liquid | [1] |
| Melting Point | 4-6 °C | [3] |
| Boiling Point | 245-248 °C at 760 mmHg | [3] |
| Density | 1.495 g/mL at 25 °C | [2] |
| Vapor Pressure | 0.04 hPa at 20 °C | [4] |
| Flash Point | 140 °C | [5] |
| Refractive Index | 1.571-1.573 | [3] |
| Solubility | Insoluble in water; decomposes in the presence of moisture. | [2] |
Safety and Handling
4-Chlorobenzotrichloride is a corrosive and hazardous substance that requires careful handling in a laboratory or industrial setting. It is classified as a lachrymator, meaning it can cause tearing.[4]
Table 2: GHS Hazard Information for 4-Chlorobenzotrichloride
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |
| Carcinogenicity (Category 1B) | H350: May cause cancer | GHS08 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing vapor, mist, or gas.[6] Do not get in eyes, on skin, or on clothing.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store in a corrosives area, protected from moisture.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (such as butyl rubber), and a lab coat or other protective clothing.[2] A NIOSH-approved respirator with organic vapor cartridges is recommended when handling this chemical.[2]
First Aid:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical aid immediately.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid immediately.[4]
-
If inhaled: Remove from exposure and move to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] Get medical aid immediately.[4]
-
If swallowed: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Get medical aid immediately.[4]
Key Reactions and Experimental Protocols
4-Chlorobenzotrichloride is a versatile intermediate due to the reactivity of its trichloromethyl group. This group can undergo hydrolysis to form a carboxylic acid or can be converted to a trifluoromethyl group, a common moiety in many pharmaceuticals and agrochemicals.
Synthesis of 4-Chlorobenzotrichloride
A modern and isomer-specific method for the synthesis of 4-Chlorobenzotrichloride involves the vapor-phase chlorination of p-xylene (B151628).[1][7] This method is advantageous as it avoids the formation of unwanted isomers that can occur with the chlorination of toluene.[1]
Reaction Scheme:
Caption: Synthesis of 4-Chlorobenzotrichloride from p-Xylene.
Experimental Protocol (Vapor-Phase Chlorination of p-Xylene):
-
Reactants: p-xylene, chlorine gas, water (steam), and an activated carbon catalyst.[1]
-
Reaction Conditions: The reaction is typically carried out in the vapor phase at a temperature above 200 °C, with a preferred range of 200-300 °C.[1][7] The molar ratio of chlorine to p-xylene is theoretically 7:1, but an excess of chlorine is often used.[1] A water-to-p-xylene molar ratio of at least 1 is preferred.[1]
-
Procedure:
-
p-Xylene, chlorine, and water are vaporized and passed through a heated reactor containing an activated carbon catalyst.[1]
-
The initial reaction is the chlorination of the methyl groups to form 1,4-bis(trichloromethyl)benzene.[1]
-
Further reaction with chlorine leads to the chlorinolysis of one of the trichloromethyl groups, yielding 4-Chlorobenzotrichloride and carbon tetrachloride.[1]
-
-
Purification: The effluent gas stream from the reactor is condensed, and the 4-Chlorobenzotrichloride can be purified by distillation.[1]
Hydrolysis to 4-Chlorobenzoic Acid
The trichloromethyl group of 4-Chlorobenzotrichloride can be hydrolyzed to a carboxylic acid group, forming 4-chlorobenzoic acid. This reaction can be catalyzed by a Lewis acid such as iron(III) chloride.[4]
Reaction Scheme:
Caption: Hydrolysis of 4-Chlorobenzotrichloride.
Experimental Protocol (Lewis Acid-Catalyzed Hydrolysis):
-
Reactants: 4-Chlorobenzotrichloride, water, and a Lewis acid catalyst (e.g., FeCl₃).[4]
-
Procedure:
-
Work-up and Purification:
-
The resulting 4-chlorobenzoyl chloride can be used directly or further hydrolyzed to 4-chlorobenzoic acid.[4]
-
To obtain the carboxylic acid, the reaction mixture can be treated with excess water.
-
The crude 4-chlorobenzoic acid can be purified by recrystallization.
-
Synthesis of 4-Chlorobenzotrifluoride (B24415)
A major application of 4-Chlorobenzotrichloride is its conversion to 4-chlorobenzotrifluoride, a key intermediate for many pesticides and pharmaceuticals.[8] This is achieved through a reaction with hydrogen fluoride (B91410).[8]
Reaction Scheme:
Caption: Synthesis of 4-Chlorobenzotrifluoride.
Experimental Protocol (Fluorination with Hydrogen Fluoride):
-
Reactants: 4-Chlorobenzotrichloride and hydrogen fluoride.[8]
-
Procedure:
-
4-Chlorobenzotrichloride is placed in a suitable reactor.[8]
-
Liquid hydrogen fluoride is added, and the reactor is heated.[8]
-
The reaction is maintained at a constant pressure (e.g., 2.2-2.7 MPa) and temperature (e.g., 90-105 °C) for a specific duration (e.g., 50-60 minutes).[8]
-
The reaction may require a second addition of hydrogen fluoride to drive it to completion.[8]
-
-
Purification: The crude 4-chlorobenzotrifluoride is typically purified by distillation.[9]
Analytical Methods
The purity and identity of 4-Chlorobenzotrichloride and its reaction products are commonly determined using chromatographic and spectroscopic techniques.
Table 3: Common Analytical Techniques for 4-Chlorobenzotrichloride
| Technique | Purpose | Key Observations/Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, purity assessment. | The mass spectrum of 4-Chlorobenzotrichloride shows a characteristic top peak at m/z 193.[2] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | IR spectra can confirm the presence of the C-Cl and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. |
General Workflow for Synthesis and Analysis
Caption: General workflow for synthesis and analysis.
Applications
4-Chlorobenzotrichloride is a crucial building block in the chemical industry with a range of applications:
-
Agrochemicals: It is a primary precursor for the synthesis of herbicides and pesticides.[8]
-
Pharmaceuticals: It serves as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).
-
Dyes and Pigments: It is used in the production of certain dyes.
-
UV Absorbers: It is an intermediate in the synthesis of UV absorbers.[3]
Conclusion
4-Chlorobenzotrichloride is a chemical intermediate of significant industrial importance. Its versatile reactivity makes it a valuable precursor for a wide range of products, particularly in the agrochemical and pharmaceutical sectors. A thorough understanding of its physicochemical properties, safe handling procedures, and reaction chemistry is essential for its effective and safe utilization in research and manufacturing. This guide provides a foundational resource for professionals working with this compound.
References
- 1. US5157173A - Process for 4-chlorobenzotrichloride - Google Patents [patents.google.com]
- 2. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]
- 8. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 9. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
